N-(3,5-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3,5-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 3,5-dimethylphenyl and 4-(4-fluorophenyl)piperazin-1-yl groups through nucleophilic substitution reactions.
Coupling reactions: Use of palladium-catalyzed cross-coupling reactions to attach the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,5-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-4-fluorobenzenesulfonamide
- N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide
Uniqueness
N-(3,5-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of functional groups and structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C29H28FN7 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C29H28FN7/c1-20-16-21(2)18-23(17-20)32-27-26-19-31-37(25-6-4-3-5-7-25)28(26)34-29(33-27)36-14-12-35(13-15-36)24-10-8-22(30)9-11-24/h3-11,16-19H,12-15H2,1-2H3,(H,32,33,34) |
InChI Key |
UNNMEHWJQGXLCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C6=CC=CC=C6)C |
Origin of Product |
United States |
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